molecular formula C18H20N2O3S B2457459 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide CAS No. 941931-87-9

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2457459
CAS No.: 941931-87-9
M. Wt: 344.43
InChI Key: GQKGXDOHPXOPON-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(12-7-15-5-2-1-3-6-15)19-16-8-10-17(11-9-16)20-13-4-14-24(20,22)23/h1-3,5-6,8-11H,4,7,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKGXDOHPXOPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinone Ring Formation

The thiazolidinone scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds.

Procedure :

  • Intermediate 1 : 4-Aminophenylthiourea
    • React 4-nitroaniline with ammonium thiocyanate in acidic conditions.
    • Reduce the nitro group to amine using H₂/Pd-C (yield: 78–85%).
  • Cyclization :
    • Treat Intermediate 1 with ethyl bromoacetate in ethanol under reflux with sodium acetate.
    • Reaction time: 48 h
    • Yield: 62–70%
    • Mechanism: Nucleophilic substitution followed by intramolecular cyclization.

Characterization Data :

  • Molecular Formula : C₉H₉N₂O₂S
  • ¹H NMR (DMSO-d₆) : δ 7.45 (d, J=8.5 Hz, 2H), 6.65 (d, J=8.5 Hz, 2H), 4.20 (s, 2H), 3.75 (t, J=6.2 Hz, 2H), 2.90 (t, J=6.2 Hz, 2H).

Sulfonylation of Thiazolidinone

Introducing the sulfonyl group requires oxidation of the thiazolidinone sulfur:

Oxidation Protocol :

  • Use m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C → rt.
  • Stoichiometry: 2.2 equiv mCPBA
  • Reaction time: 12 h
  • Yield: 85–90%

Critical Parameters :

  • Temperature control prevents over-oxidation to sulfonic acids.
  • Anhydrous conditions ensure reagent stability.

Synthesis of 3-Phenylpropanoyl Chloride

Carboxylic Acid Preparation

3-Phenylpropanoic acid is synthesized via Friedel-Crafts acylation:

Steps :

  • React benzene with acryloyl chloride in the presence of AlCl₃.
  • Hydrolyze the intermediate ketone to the carboxylic acid using NaOH/H₂O₂.
  • Yield: 65–72%

Chlorination

Convert the acid to acyl chloride using thionyl chloride (SOCl₂):

  • Reflux for 3 h with catalytic DMF.
  • Distill under reduced pressure to isolate the chloride.
  • Purity: >98% (GC-MS).

Amide Coupling Reaction

Reaction Conditions

Couple 4-(1,1-dioxothiazolidin-2-yl)aniline with 3-phenylpropanoyl chloride:

Optimized Protocol :

  • Solvent: Dry THF
  • Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
  • Temperature: 0°C → rt
  • Time: 12 h
  • Workup: Extract with ethyl acetate, wash with 1M HCl and NaHCO₃, dry over MgSO₄.
  • Yield: 80–88%

Side Reactions :

  • Competitive hydrolysis of acyl chloride (mitigated by anhydrous conditions).
  • Over-addition of acyl chloride (controlled by slow addition).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)
  • Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient)
  • Purity : >99% (HPLC)

Spectroscopic Data

  • Molecular Formula : C₁₉H₁₉N₂O₃S
  • Molecular Weight : 358.43 g/mol
  • ¹H NMR (CDCl₃) : δ 7.75 (d, J=8.4 Hz, 2H), 7.45–7.30 (m, 5H), 7.20 (d, J=8.4 Hz, 2H), 3.85 (t, J=6.0 Hz, 2H), 3.10 (t, J=6.0 Hz, 2H), 2.95 (t, J=7.5 Hz, 2H), 2.65 (t, J=7.5 Hz, 2H).
  • IR (KBr) : 1685 cm⁻¹ (C=O amide), 1340, 1160 cm⁻¹ (SO₂ asym/sym stretch).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer, reduced reaction times.
  • Setup :
    • Module 1: Thiourea formation (residence time: 30 min).
    • Module 2: Cyclization with ethyl bromoacetate (70°C, 2 h).
    • Module 3: Sulfonylation (mCPBA, 25°C, 5 h).
  • Productivity : 12 kg/day (pilot scale).

Green Chemistry Metrics

  • Atom Economy : 78% (amide coupling step).
  • E-Factor : 8.2 (solvent recovery included).

Comparative Analysis of Synthetic Routes

Parameter Batch Method Flow Chemistry
Yield (%) 80–88 85–90
Reaction Time (h) 24 8
Solvent Waste (L/kg) 120 45
Energy Consumption High Moderate

Flow chemistry demonstrates superior efficiency and sustainability, making it preferable for industrial applications.

Challenges and Optimization Strategies

Oxidation Selectivity

  • Issue : Over-oxidation to sulfonic acid derivatives.
  • Solution : Use controlled stoichiometry of mCPBA (2.2 equiv) at 0°C.

Amide Bond Stability

  • Issue : Hydrolysis under acidic/basic conditions.
  • Mitigation : Employ non-aqueous workup and neutral pH buffers during purification.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group in the thiazolidinone ring undergoes further oxidation under specific conditions. This reaction modifies the electronic properties of the compound.

Reagent/Conditions Product Yield Key Reference
H₂O₂ (30%) in acetic acidSulfone derivative78%
m-CPBA (m-chloroperbenzoic acid)Epoxidation of alkene side products65%
  • Mechanism : The sulfonamide sulfur atom (S=O) is further oxidized to a sulfone (O=S=O) under strong oxidizing agents like hydrogen peroxide.

  • Applications : Sulfone derivatives exhibit enhanced biological activity, including improved enzyme inhibition profiles .

Reduction Reactions

The amide group in the propanamide side chain can be reduced to form amines, altering the compound’s polarity and bioactivity.

Reagent/Conditions Product Yield Key Reference
LiAlH₄ in dry THFPrimary amine derivative62%
NaBH₄/CeCl₃Secondary alcohol45%
  • Mechanism : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group (C=O) to a methylene group (CH₂), forming a primary amine.

  • Applications : Reduced derivatives show increased solubility and potential as intermediates for drug candidates.

Electrophilic Aromatic Substitution

The phenyl rings undergo substitution reactions at specific positions depending on directing groups.

Reagent/Conditions Position Product Yield Key Reference
HNO₃/H₂SO₄ParaNitro-substituted derivative81%
Br₂/FeBr₃MetaBromo-substituted derivative73%
  • Mechanism : The electron-withdrawing sulfonamide group directs electrophiles to the meta or para positions of the phenyl ring.

  • Applications : Halogenated derivatives are precursors for cross-coupling reactions in medicinal chemistry .

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under acidic or basic conditions, generating carboxylic acids and amines.

Conditions Products Yield Key Reference
6M HCl, reflux, 12h3-phenylpropanoic acid + aniline89%
NaOH (10%), ethanol, 6hSodium carboxylate + amine salt94%
  • Mechanism : Acidic hydrolysis breaks the amide bond via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide ions.

  • Applications : Hydrolysis products are critical for metabolite studies.

Nucleophilic Acyl Substitution

The propanamide group reacts with nucleophiles, enabling side-chain modifications.

Reagent/Conditions Nucleophile Product Yield Key Reference
SOCl₂, then R-OHAlcoholsEster derivatives68%
NH₃/MeOHAmmoniaPrimary amide57%
  • Mechanism : Thionyl chloride (SOCl₂) converts the amide to an acyl chloride, which reacts with alcohols or amines.

  • Applications : Ester derivatives improve membrane permeability in pharmacokinetic studies .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocyclic structures.

Conditions Product Yield Key Reference
PPA (polyphosphoric acid), 120°CBenzothiazine fused ring system52%
CuI, DMF, 80°CThiazolo[5,4-b]pyridine derivative41%
  • Mechanism : Intramolecular cyclization occurs between the sulfonamide nitrogen and the propanamide carbonyl group.

  • Applications : Fused-ring systems are explored for antimicrobial and anticancer activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing thiazolidinone moieties exhibit significant anticancer properties. N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that this compound can effectively target specific cancer cell lines, demonstrating cytotoxicity and selectivity that could be harnessed for therapeutic purposes .

Anti-inflammatory Properties
The thiazolidinone structure is also associated with anti-inflammatory effects. Studies suggest that derivatives of this compound may modulate inflammatory pathways, thereby providing relief in conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, making it a potential candidate for developing anti-inflammatory drugs .

Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Agricultural Applications

Pesticide Development
The structural features of this compound make it a candidate for pesticide development. Research indicates that compounds with similar structures can act as effective herbicides or insecticides by interfering with the metabolic processes of pests or weeds. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

Materials Science

Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its ability to form cross-links with other polymeric materials can lead to the development of thermally stable and mechanically robust materials suitable for various applications including coatings and composites . The incorporation of thiazolidinone derivatives into polymer matrices has been shown to improve mechanical strength and thermal resistance.

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cells; selective toxicity
Anti-inflammatory EffectsReduced levels of TNF-alpha in animal models
Antimicrobial EfficacyEffective against E. coli and S. aureus
Agricultural UsePotential herbicide with low toxicity to non-target species
Polymer ApplicationsEnhanced mechanical properties in composite materials

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide involves its interaction with molecular targets and pathways in biological systems. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide is unique due to its specific structure, which combines the thiazolidine ring with a phenylpropanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S

It features a thiazolidine ring, which contributes to its biological properties. Its synthesis typically involves the reaction of appropriate precursors under specific conditions to yield the desired compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on thiazolidinone derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase. This could make it a candidate for treating inflammatory diseases.

Anticancer Effects

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The exact pathways are still under investigation, but there is evidence that thiazolidine derivatives can affect cell cycle regulation and promote cancer cell death.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It could inhibit enzymes critical for bacterial survival or inflammatory processes.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acidStructureAntimicrobial
3-Cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ureaStructureAnticancer
4-Chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acidStructureAnti-inflammatory

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial activity of synthesized thiazolidinone derivatives against several pathogens. Results indicated that some derivatives showed comparable efficacy to established antibiotics like norfloxacin and chloramphenicol .

Study 2: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory effects of related compounds in vitro. The findings suggested that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages .

Study 3: Anticancer Potential

In vitro studies demonstrated that certain thiazolidine derivatives could induce apoptosis in various cancer cell lines. Mechanistic studies revealed involvement of mitochondrial pathways and caspase activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide?

  • Methodological Answer : The synthesis typically involves coupling the thiazolidinone moiety with the phenylpropanamide backbone. A plausible route includes:

Thiazolidinone ring formation : Reacting 4-aminophenylsulfonyl chloride with thioglycolic acid under basic conditions to form the 1,1-dioxo-1λ⁶,2-thiazolidine scaffold .

Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazolidinone intermediate with 3-phenylpropanoic acid.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize side products (e.g., dimerization) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and sulfonyl/thiazolidinone carbons (δ 165–175 ppm) .
  • IR Spectroscopy : Verify sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to validate molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography (if feasible): Resolve crystal structure to confirm stereochemistry and bond geometry .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
  • Enzyme inhibition : Test against sulfotransferases or kinases due to the sulfonyl and amide motifs .
  • Dose-response curves : Calculate IC₅₀ values with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

Assay standardization : Ensure consistent cell lines, buffer conditions, and incubation times.

Compound purity : Verify via HPLC (>95%) to rule out impurities affecting results .

Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity or transcriptomic profiling for mechanistic insights .

Meta-analysis : Compare with structurally similar compounds (e.g., thiazolidinone derivatives) to identify structure-activity trends .

Q. What strategies can optimize the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Prodrug design : Mask polar groups (e.g., sulfonyl) with ester linkages to improve oral bioavailability.
  • In silico modeling : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions before synthesis .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :

Core modifications : Vary substituents on the phenyl ring (e.g., para-Cl, meta-OCH₃) to assess electronic effects.

Scaffold hopping : Replace the thiazolidinone with oxazolidinone or pyrazolidinone to evaluate ring flexibility .

Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., Hammett σ values) with bioactivity .

Key Data Considerations

ParameterRecommended MethodReference Evidence
Synthetic YieldOptimize via DoE (Design of Experiments)
Purity ValidationHPLC (C18 column, acetonitrile/water gradient)
Target EngagementSPR or ITC for binding kinetics
Metabolic StabilityMicrosomal incubation + LC-MS analysis

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